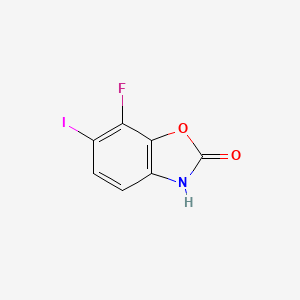

7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one

Beschreibung

7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one is a halogenated benzoxazolone derivative characterized by a fused bicyclic structure containing an oxazolone ring. The compound features fluorine and iodine substituents at positions 7 and 6 of the benzoxazolone scaffold, respectively.

Eigenschaften

Molekularformel |

C7H3FINO2 |

|---|---|

Molekulargewicht |

279.01 g/mol |

IUPAC-Name |

7-fluoro-6-iodo-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C7H3FINO2/c8-5-3(9)1-2-4-6(5)12-7(11)10-4/h1-2H,(H,10,11) |

InChI-Schlüssel |

DQOOJJDELWYGPK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C2=C1NC(=O)O2)F)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-fluorophenol with iodine and a suitable carbonyl source under controlled conditions to form the benzoxazole ring. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like DMF.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated or iodinated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity or protein interactions.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Wirkmechanismus

The mechanism of action of 7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with enzymes or receptors, leading to inhibition or activation of their activity. The benzoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly differentiate 7-fluoro-6-iodo-benzoxazolone from its analogs:

*Calculated based on molecular formula.

Key Observations:

- Halogenated Derivatives : The target compound shares halogen substituents with 5-bromo-7-chloro-benzoxazolone but differs in substituent positions and halogen types. Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to bromine or chlorine .

- Synthetic Flexibility : Unlike analogs requiring Friedel-Crafts acylation (e.g., compound 1), the iodine substituent in the target compound suggests possible use in cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

Physicochemical Properties

Thermal Stability and Melting Points:

- 6-Methoxy-benzoxazolone : Lower molecular weight correlates with a melting point of ~165°C (estimated) .

- 5-Bromo-7-chloro-benzoxazolone : Solid at room temperature (powder form) .

- Target Compound : Expected to exhibit higher melting points due to iodine’s contribution to lattice energy, similar to other iodoaromatics.

Solubility:

- Iodine’s lipophilicity likely reduces aqueous solubility compared to methoxy or carbonyl-substituted analogs. Fluorine’s electronegativity may counterbalance this slightly by enhancing polarity .

Biologische Aktivität

7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 2728623-91-2) is a synthetic compound belonging to the benzoxazole family. It has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of 2-aminophenol with a fluorinated and iodinated acyl chloride in the presence of a base. Common solvents used in this process include dichloromethane and toluene, under controlled temperature conditions to optimize yield and purity.

Anticancer Activity

The compound has shown promise in anticancer research. Benzoxazole derivatives are known to exert cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism appears to involve interaction with cellular targets leading to apoptosis in malignant cells while sparing normal cells in some cases .

The biological activity of this compound is believed to stem from its ability to form strong interactions with specific proteins or enzymes due to the presence of fluorine and iodine atoms. These interactions can lead to inhibition or modulation of enzymatic activities. Additionally, the compound's benzoxazole ring structure allows for interactions with nucleic acids, influencing various biological pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 6-Fluoro-7-iodo-2,3-dihydro-1,3-benzoxazol-2-one | C7H4FINO2 | Antimicrobial and anticancer |

| 7-Chloro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one | C7H4ClINO2 | Moderate cytotoxicity |

| 7-Fluoro-6-bromo-2,3-dihydro-1,3-benzoxazol-2-one | C7H4BrFNO2 | Antifungal properties observed |

This table illustrates that while other derivatives also show promising biological activities, the specific combination of fluorine and iodine in 7-fluoro-6-iodo compounds may impart distinct electronic properties that enhance its biological efficacy .

Case Studies

Several studies have highlighted the potential applications of benzoxazole derivatives in drug development:

- Antimicrobial Screening : A study evaluated various benzoxazole derivatives against Bacillus subtilis and found that certain modifications significantly increased their minimum inhibitory concentrations (MIC), indicating enhanced antibacterial properties .

- Anticancer Research : Another investigation focused on the cytotoxic effects of benzoxazole derivatives on multiple cancer cell lines. The results suggested that specific structural features could improve selectivity towards cancer cells while minimizing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.